KIT Kinase Inhibition IC50: Differentiation from MET Kinase and Implied Selectivity Window
In a TR-FRET enzymatic assay, 1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- inhibited the KIT (Mast/stem cell growth factor receptor) kinase with an IC50 of 2.42 × 10³ nM, whereas its inhibition of the structurally related MET (Hepatocyte growth factor receptor) kinase was virtually absent, with an IC50 > 5.00 × 10³ nM . This approximately >2-fold selectivity window distinguishes it from broad-spectrum kinase inhibitors and indicates a preference for KIT over MET within this scaffold.
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 (KIT) = 2.42 × 10³ nM |
| Comparator Or Baseline | IC50 (MET) > 5.00 × 10³ nM |
| Quantified Difference | >2.06-fold selectivity for KIT over MET |
| Conditions | TR-FRET assay; recombinant human kinase domains (ChEMBL curated data) |
Why This Matters
A defined KIT vs. MET selectivity profile guides compound selection for projects targeting KIT-driven malignancies without confounding MET-related off-target effects.
- [1] BindingDB entry BDBM50352764, CHEMBL1823220. IC50 data for KIT and MET inhibition. ChEMBL / BindingDB, accessed 2026-05-10. View Source
